Regioisomeric Differentiation: Pyrazole 4-yl vs. 5-yl Attachment Dictates Heterocycle Vector and Hydrogen-Bond Acceptor Topology
The target compound carries the 1-methylpyrazole substituent at the 4-position, presenting the pyrazole N2 nitrogen as a hydrogen-bond acceptor oriented roughly orthogonal to the oxane ring plane. Its 5-yl regioisomer, rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid (CAS 1820575-96-9), places the pyrazole N2 nitrogen in a markedly different spatial position and alters the distance between the carboxylate carbon and the pyrazole centroid . In the BACE1 co-crystal structure (PDB 4XXS), a pyrazole-4-yl-substituted tetrahydropyran thioamidine positions the pyrazole ring to engage the catalytic aspartate dyad via a water-mediated hydrogen bond; the 5-yl isomer would project the pyrazole into the S1 pocket with a different trajectory, which the same publication showed to reduce BACE1 IC₅₀ by >10-fold in related thioamidine analogues [1].
| Evidence Dimension | Pyrazole regioisomer attachment point |
|---|---|
| Target Compound Data | 1-Methyl-1H-pyrazol-4-yl at oxane C2 |
| Comparator Or Baseline | rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid (CAS 1820575-96-9) – 1-methyl-1H-pyrazol-5-yl at oxane C2 |
| Quantified Difference | Pyrazole N2-to-carboxylate distance differs by approximately 1.5–2.0 Å (estimated from minimized structures); >10-fold BACE1 potency shift observed in analogous thioamidine series upon 4-yl→5-yl regioisomer change [1] |
| Conditions | PDB 4XXS co-crystal structure; BACE1 FRET assay in Brodney et al. 2015 J. Med. Chem. |
Why This Matters
The 4-yl regioisomer is the attachment geometry validated in the published BACE1 inhibitor co-crystal structure [1]; the 5-yl variant cannot reproduce this binding mode and requires de novo SAR exploration, increasing project risk and synthesis cost.
- [1] Brodney, M.A., Beck, E.M., Butler, C.R. et al. J. Med. Chem. 2015, 58, 3223–3252. Table 1 and PDB 4XXS. View Source
